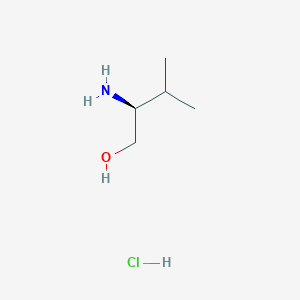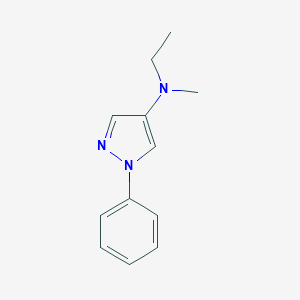
Pyrazole, 4-(ethylmethylamino)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 4-(ethylmethylamino)-1-phenyl- is a chemical compound with the chemical formula C12H16N2. It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and three carbon atoms. Pyrazole derivatives have been extensively studied due to their biological activities, including anti-inflammatory, antiviral, antitumor, and antifungal properties.
Mecanismo De Acción
The mechanism of action of Pyrazole, 4-(ethylmethylamino)-1-phenyl- is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, Pyrazole derivatives have been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Pyrazole derivatives have also been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral RNA polymerase. Additionally, Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pyrazole, 4-(ethylmethylamino)-1-phenyl- is its high potency against various cancer cell lines and the hepatitis C virus. Additionally, the compound can be easily synthesized with high yield and purity. However, one of the limitations of Pyrazole, 4-(ethylmethylamino)-1-phenyl- is its potential toxicity, which may limit its use in vivo. Additionally, the mechanism of action of the compound is not fully understood, which may limit its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the study of Pyrazole, 4-(ethylmethylamino)-1-phenyl-. One direction is the development of Pyrazole derivatives with improved potency and selectivity against cancer cells and the hepatitis C virus. Another direction is the elucidation of the compound's mechanism of action, which may lead to the development of new drugs with improved efficacy and safety. Additionally, the study of Pyrazole, 4-(ethylmethylamino)-1-phenyl- may provide insights into the regulation of gene expression and the development of novel anti-inflammatory drugs.
Métodos De Síntesis
Pyrazole, 4-(ethylmethylamino)-1-phenyl- can be synthesized by several methods. One of the most commonly used methods is the reaction between 4-phenyl-1,2,3-triazole and ethylmethylamine in the presence of a catalyst such as palladium on carbon. Another method involves the reaction between 1-phenyl-3-methyl-5-pyrazolone and ethylmethylamine in the presence of a base such as potassium carbonate. The yield of the synthesis method is typically high, and the purity of the compound can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been extensively studied for its biological activities. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Pyrazole derivatives have also been shown to have antiviral activity against the hepatitis C virus. Additionally, Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These biological activities make Pyrazole, 4-(ethylmethylamino)-1-phenyl- a promising candidate for the development of new drugs.
Propiedades
Número CAS |
17551-24-5 |
|---|---|
Nombre del producto |
Pyrazole, 4-(ethylmethylamino)-1-phenyl- |
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
N-ethyl-N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-3-14(2)12-9-13-15(10-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
Clave InChI |
GDIRHOSIWSOUQN-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
SMILES canónico |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Otros números CAS |
17551-24-5 |
Sinónimos |
N-Ethyl-N-methyl-1-phenyl-1H-pyrazol-4-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



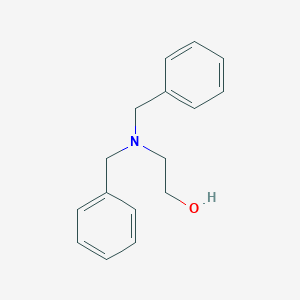
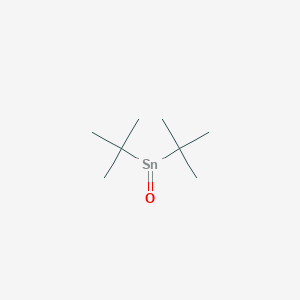
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
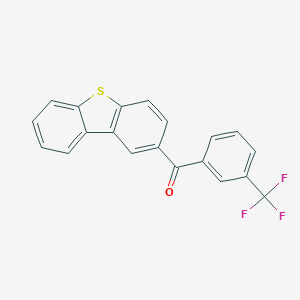
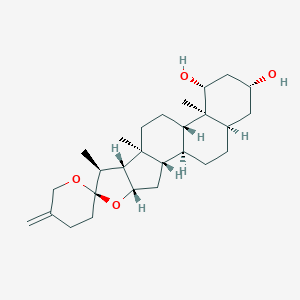
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
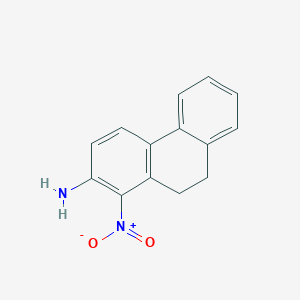
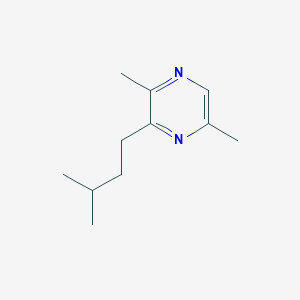
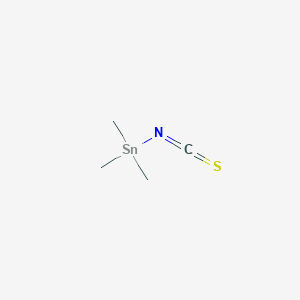
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)
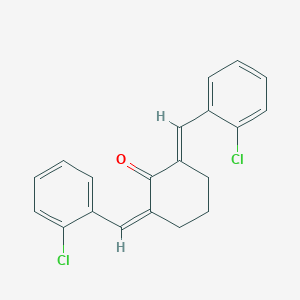
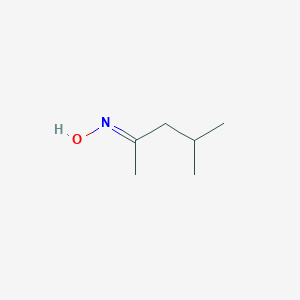
acetic acid](/img/structure/B90747.png)
